1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole
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Overview
Description
1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of a fluorobenzyl group and a nitro group in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
The synthesis of 1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of the nitro group into the pyrazole ring.
Fluorobenzylation: Attachment of the 2-fluorobenzyl group to the pyrazole ring.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and palladium catalysts for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluorobenzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Pathways involved include oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole can be compared with other pyrazole derivatives such as:
1-(2-Fluorobenzyl)-1H-pyrazole: Lacks the nitro group, which may result in different biological activities.
4-Nitro-1H-pyrazole: Lacks the fluorobenzyl group, which may affect its chemical reactivity and biological properties.
The presence of both the fluorobenzyl and nitro groups in this compound makes it unique and potentially more versatile in various applications.
Biological Activity
1-(2-Fluorobenzyl)-4-nitro-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H8FN3O2
- CAS Number : 333311-67-4
The presence of the fluorobenzyl group and the nitro substituent contributes to its unique chemical reactivity and biological profile.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Pyrazoles have been reported to possess significant antimicrobial properties. Studies have shown that modifications in the pyrazole structure can enhance activity against various bacterial strains, including E. coli and S. aureus .
- Anti-inflammatory Effects : The anti-inflammatory potential of pyrazoles is well-documented. Compounds similar to this compound have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
- Anticancer Properties : Research has explored the anticancer potential of pyrazole derivatives, with some compounds showing inhibition of cancer cell proliferation through mechanisms involving kinase inhibition .
Antimicrobial Studies
A study conducted by Selvam et al. synthesized a series of novel pyrazole derivatives and tested their antimicrobial activity. Compound 11, structurally similar to this compound, exhibited significant activity against E. coli and S. aureus, highlighting the importance of structural features in enhancing antimicrobial efficacy .
Anti-inflammatory Mechanisms
In a comparative study of various pyrazoles, compounds were evaluated for their ability to inhibit inflammatory markers. The results indicated that certain substitutions on the pyrazole ring could lead to enhanced inhibition of TNF-α and IL-6 production, suggesting a promising avenue for developing anti-inflammatory agents based on this scaffold .
Anticancer Activity
Research by Argade et al. focused on the synthesis of pyrazole derivatives with anticancer properties. The study found that specific modifications could lead to compounds with potent activity against cancer cell lines, particularly by targeting kinases involved in cell proliferation . This suggests that this compound may also exhibit similar properties pending further investigation.
Case Studies
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c11-10-4-2-1-3-8(10)6-13-7-9(5-12-13)14(15)16/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUHGGSSXUCPHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.